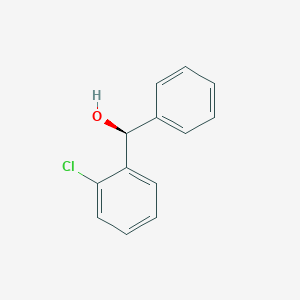
2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- is a compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to optimize the yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies and equipment allows for the efficient production of the compound with high yield and consistency. The industrial production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s efficiency and outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical and biological properties .
Scientific Research Applications
2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an antiviral, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, the compound has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- include other isoindole derivatives such as isoindoline-1,3-dione and its various substituted forms. These compounds share a similar core structure but differ in their functional groups and substituents .
Uniqueness: What sets 2H-Isoindole-1-ethanimidamide, 1,3-dihydro-N-hydroxy-1-oxo- apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
85475-48-5 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-oxo-1H-isoindol-2-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O2/c11-9(12-15)6-13-5-7-3-1-2-4-8(7)10(13)14/h1-4,15H,5-6H2,(H2,11,12) |
InChI Key |
RRERQTPQWFMJSD-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1C/C(=N/O)/N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



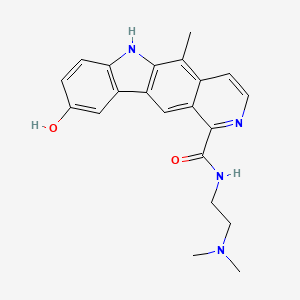


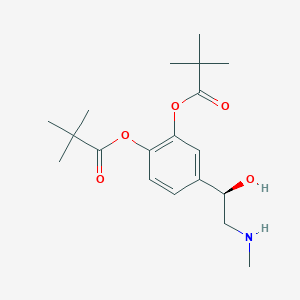
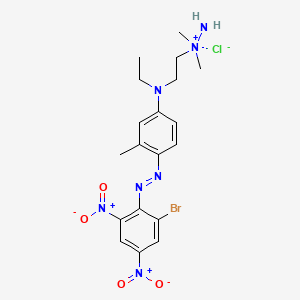

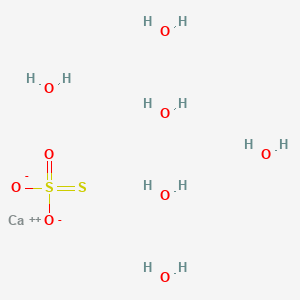
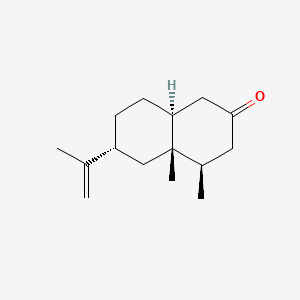

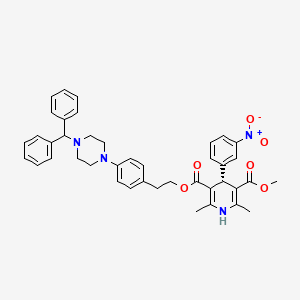
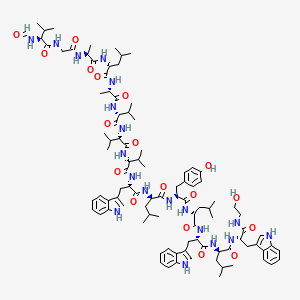
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
